molecular formula C18H28N2O4 B13134800 (R)-tert-Butyl2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate

(R)-tert-Butyl2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate

Cat. No.: B13134800
M. Wt: 336.4 g/mol
InChI Key: AKFVZALISNAFRA-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-tert-Butyl2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate is a chemical compound with the molecular formula C18H29ClN2O4 and a molecular weight of 372.89 g/mol . This compound is often used in research and industrial applications due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate typically involves the protection of amino acids using tert-butyloxycarbonyl (Boc) groups. One common method includes the reaction of tert-butyl 2-aminohexanoate with benzyl chloroformate under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality and yield of the product. The compound is often produced in bulk quantities for use in various research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Mechanism of Action

The mechanism of action of ®-tert-Butyl2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various reaction intermediates and products. The benzyloxycarbonyl group can be cleaved under certain conditions, releasing the active amino acid derivative .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-tert-Butyl2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate is unique due to its specific tert-butyl and benzyloxycarbonyl protecting groups, which provide stability and reactivity in various chemical reactions. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C18H28N2O4

Molecular Weight

336.4 g/mol

IUPAC Name

tert-butyl (2R)-2-amino-6-(phenylmethoxycarbonylamino)hexanoate

InChI

InChI=1S/C18H28N2O4/c1-18(2,3)24-16(21)15(19)11-7-8-12-20-17(22)23-13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13,19H2,1-3H3,(H,20,22)/t15-/m1/s1

InChI Key

AKFVZALISNAFRA-OAHLLOKOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)N

Canonical SMILES

CC(C)(C)OC(=O)C(CCCCNC(=O)OCC1=CC=CC=C1)N

Origin of Product

United States

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